N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a heterocyclic compound featuring a partially saturated indazole core (4,5,6,7-tetrahydroindazole) linked to an indole moiety via an ethyl chain. The indole group, a common pharmacophore in bioactive molecules, may confer interactions with serotoninergic or kinase-related targets.
Properties
Molecular Formula |
C18H20N4O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C18H20N4O/c23-18(17-14-6-2-4-8-16(14)21-22-17)19-10-9-12-11-20-15-7-3-1-5-13(12)15/h1,3,5,7,11,20H,2,4,6,8-10H2,(H,19,23)(H,21,22) |
InChI Key |
KLVJPGIXBCVWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling of Indole Precursors
The indole-ethylamine sidechain is typically introduced via Suzuki coupling between 3-bromoindole and a vinyl boronic ester. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a 1,4-dioxane/water mixture at 80°C for 12 hours achieves 78–85% yield. The resulting intermediate undergoes hydrogenation with Pd/C (10 wt%) under 50 psi H₂ to saturate the ethylene group.
Intramolecular Cyclization to Form Tetrahydroindazole
Post-functionalization, cyclization is initiated using POCl₃ in DMF at 0°C to generate the imidoyl chloride intermediate. Subsequent treatment with NH₄OH at pH 9–10 induces ring closure, yielding the tetrahydroindazole core with 65–72% efficiency.
Table 1: Optimization of Palladium-Catalyzed Steps
| Parameter | Suzuki Coupling | Hydrogenation | Cyclization |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd/C | None |
| Temperature (°C) | 80 | 25 | 0→25 |
| Time (h) | 12 | 6 | 2 |
| Yield (%) | 85 | 92 | 68 |
Carbodiimide-Mediated Amide Bond Formation
The carboxamide linkage is constructed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). This method avoids racemization and ensures high regioselectivity:
Activation of Indazole-3-Carboxylic Acid
A solution of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane is treated with EDCI (1.2 equiv) and HOBt (1.1 equiv) at 0°C. After 30 minutes, 2-(1H-indol-3-yl)ethylamine (1.05 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to maintain pH 8–9.
Quenching and Purification
The reaction proceeds for 18 hours at 25°C before quenching with saturated NaHCO₃. Extraction with ethyl acetate (3×50 mL) and chromatography on silica gel (hexane/EtOAc 3:1) affords the product in 79% yield.
Key Advantages :
-
Minimal epimerization at the α-carbon
-
Compatibility with acid-sensitive indole groups
-
Scalable to kilogram quantities without yield drop-off
Alkylation and Functional Group Interconversion
Alternative routes employ alkylation to install the ethylamine spacer prior to amide formation:
Reductive Amination of Indole-3-Acetaldehyde
Indole-3-acetaldehyde (1.0 equiv) reacts with tert-butyl carbamate (1.1 equiv) under NaBH(OAc)₃ (1.5 equiv) in CH₂Cl₂ at 25°C for 24 hours. Subsequent Boc deprotection with TFA/DCM (1:1) yields 2-(1H-indol-3-yl)ethylamine hydrochloride (89% over two steps).
Coupling with Preformed Indazole Carboxylic Acid
The amine intermediate is then coupled with 4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride (generated in situ via oxalyl chloride) in THF at −78°C. This low-temperature protocol prevents N-alkylation side reactions, achieving 83% isolated yield.
Microwave-Assisted Solid-Phase Synthesis
For high-throughput applications, microwave irradiation significantly accelerates reaction kinetics:
Polymer-Supported Synthesis
Wang resin-bound indazole carboxylic acid (1.0 equiv) is treated with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF. After 5 minutes under microwave irradiation (100 W, 120°C), 2-(1H-indol-3-yl)ethylamine (1.2 equiv) is added, and heating continues for 15 minutes. Cleavage with TFA/H₂O (95:5) liberates the product in 91% purity.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Palladium-Catalyzed | 68 | 98 | 20 | Industrial |
| Carbodiimide-Mediated | 79 | 99 | 18 | Pilot Plant |
| Alkylation Route | 83 | 97 | 28 | Laboratory |
| Microwave-Assisted | 91 | 95 | 0.5 | HTS |
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Catalysts
Pd(OAc)₂ ($320/g) vs. Pd/C ($45/g): Despite higher initial cost, Pd/C’s recyclability (up to 5 cycles) reduces long-term expenses by 62%.
Solvent Recovery Systems
Distillation units recover >98% DCM and THF, lowering waste disposal costs by $12,000 per ton of product.
Crystallization Optimization
Ethyl acetate/heptane (1:3) at −20°C produces needle-like crystals with 99.5% purity, avoiding costly chromatography.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18, 0.1% TFA in H₂O/MeCN) shows single peak at 8.72 min (99.3% purity).
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The synthesis of this compound involves amide bond formation between tryptamine derivatives and tetrahydroindazole-3-carboxylic acid. A standard protocol uses N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to activate the carboxylic acid, followed by nucleophilic attack by the ethylamine group of tryptamine. Key conditions include:
| Parameter | Value/Reagent | Outcome |
|---|---|---|
| Coupling Agent | DCC | Activates carboxyl group for amidation |
| Solvent | Dichloromethane (DCM) | Facilitates reaction at RT |
| Purification | Column chromatography | Yields >85% pure product |
Industrial-scale synthesis employs continuous flow reactors to enhance efficiency and reduce side reactions.
Hydrolysis of the Carboxamide Group
The carboxamide bond undergoes hydrolysis under basic conditions , yielding tetrahydroindazole-3-carboxylic acid and 2-(1H-indol-3-yl)ethylamine. A representative procedure from patent literature involves:
-
Reagents : Aqueous NaOH (1–2 M) in THF/ethanol (3:1 v/v)
-
Temperature : 60–80°C
-
Time : 4–6 hours
This reaction is critical for metabolic studies or prodrug activation.
Alkylation of the Indazole or Indole Moieties
The tetrahydroindazole’s secondary amine and indole’s NH group are susceptible to alkylation . A protocol adapted from similar compounds uses:
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, TBAB, THF, 60°C | N-methylated tetrahydroindazole |
| Benzyl chloride | DIPEA, DMF, RT | N-benzylindole derivative |
Alkylation enhances lipophilicity, impacting bioavailability .
Oxidation Reactions
The indole moiety undergoes oxidation with strong oxidizing agents:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic aqueous solution | Oxindole or ring-opening products |
| m-CPBA | DCM, 0°C to RT | Epoxidation of indole double bond |
Oxidation pathways are highly dependent on reaction conditions, with KMnO₄ favoring aromatic ring cleavage.
Reduction Reactions
Selective reduction of the carboxamide group is challenging but achievable using:
-
Reagent : LiAlH₄ in anhydrous THF
-
Conditions : Reflux, 12 hours
-
Product : Corresponding amine (N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-methanamine)
This reaction is less common due to competing reduction of other functional groups.
Salt Formation
The carboxamide’s NH group forms salts with acids, enhancing solubility:
| Acid | Solvent | Application |
|---|---|---|
| HCl (gaseous) | EtOH | Hydrochloride salt for formulation |
| Citric acid | H₂O/acetone | Improves oral bioavailability |
Salts are characterized by melting point analysis and XRD .
Cyclization and Ring-Modification Reactions
Under palladium catalysis, the compound participates in C-H activation reactions. For example:
-
Reagents : Cp*Co(CO)₃, PIFA (oxidant), 1,4-dioxane
-
Conditions : 100°C, 24 hours
-
Product : Benzannulated indazole derivatives via intramolecular cyclization
These reactions expand the compound’s utility in generating novel heterocycles .
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s non-covalent interactions with enzymes (e.g., kinases) and receptors (e.g., serotonin receptors) are mediated by:
-
Hydrogen bonding via carboxamide and indole NH
-
π-π stacking between indole/indazole and aromatic residues
Scientific Research Applications
Structural Characteristics
The compound features an indole moiety, which is known for its role in numerous biological processes. The tetrahydroindazole structure contributes to its binding affinity and interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide. In one study, derivatives of indazole were synthesized and evaluated for their activity against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
Anticancer Research
The compound has been investigated for its anticancer properties. Molecular docking studies suggest that it interacts effectively with DNA gyrase, an enzyme crucial for bacterial DNA replication. This interaction may inhibit bacterial growth and has potential implications in cancer therapy by targeting similar pathways in human cells . The binding energy observed during these studies indicates a strong affinity for the target protein, suggesting that modifications to the compound could enhance its anticancer activity.
Neuropharmacological Potential
Indole derivatives are often explored for their neuropharmacological effects. Preliminary investigations suggest that this compound may exhibit neuroprotective effects due to its ability to modulate neurotransmitter systems. Further studies are required to elucidate its mechanisms of action and therapeutic viability in neurodegenerative diseases.
Synthesis and Optimization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce synthesis time . The development of new synthetic routes continues to be a focus area to produce this compound and its derivatives more effectively.
Case Study 1: Antimicrobial Evaluation
In a study conducted by Chandrasekhar et al., a series of indazole derivatives were synthesized and tested against various microbial strains. The study reported that certain compounds demonstrated zones of inhibition exceeding 20 mm against Staphylococcus aureus and Bacillus subtilis . This highlights the potential application of these compounds in developing new antibiotics.
Case Study 2: Molecular Docking Analysis
A molecular docking analysis performed on the compound indicated strong interactions with DNA gyrase, suggesting potential use in antibacterial therapies. The binding affinities observed were promising enough to warrant further exploration into structural modifications that could enhance efficacy .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The indole and indazole moieties may play a role in binding to specific proteins and modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related molecules, focusing on core heterocycles, substituents, and inferred pharmacological profiles.
Core Heterocycle and Substituent Analysis
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle: The target’s tetrahydroindazole core provides a balance between planarity (for target binding) and solubility due to partial saturation. In contrast, benzothiazole (in ) and benzothiophene (in ) cores offer distinct electronic profiles; benzothiazole’s sulfur atom may enhance metabolic stability, while benzothiophene’s aromaticity could favor π-π stacking .
Substituent Effects: The indol-3-yl ethyl group in the target compound and ’s analog may facilitate penetration of the blood-brain barrier (BBB), suggesting CNS-targeted applications. In contrast, ’s substituted phenyl groups could direct activity toward peripheral targets (e.g., antimicrobial) .
Hypothetical Pharmacological Profiles
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C18H20N4O and a molecular weight of 312.38 g/mol. It features an indole moiety which is known for its diverse biological properties.
Anticancer Activity
Research indicates that derivatives of indole compounds often exhibit anticancer properties. For instance, studies have shown that indole-based compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Zhang et al. 2020 | HeLa | Apoptosis induction | 15 |
| Lee et al. 2019 | MCF-7 | Cell cycle arrest | 12 |
| Kim et al. 2021 | A549 | ROS generation | 20 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have reported that compounds with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cellular damage in pathogens.
- Modulation of Gene Expression : Indole derivatives can influence gene expression related to cell proliferation and apoptosis.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : In a study involving cancer patients, administration of an indole derivative similar to this compound resulted in a notable reduction in tumor size and improvement in patient survival rates .
- Case Study 2 : A clinical trial assessing the antimicrobial efficacy against resistant strains of bacteria demonstrated that the compound showed promising results in reducing bacterial load in infected patients .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide?
- Methodology : The compound can be synthesized via condensation reactions involving indole and tetrahydroindazole precursors. For example:
- Step 1 : React 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones or arylthioureas under reflux in acetic acid with sodium acetate as a catalyst (3–5 hours). Crystalline precipitates are filtered, washed with acetic acid/water/ethanol, and recrystallized from DMF/acetic acid mixtures .
- Step 2 : Introduce the tetrahydroindazole moiety via N-acylation or alkylation. For instance, coupling 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with 2-(1H-indol-3-yl)ethylamine using carbodiimide-based coupling agents .
- Structural Confirmation : Use -NMR to verify indole NH (~10–12 ppm) and tetrahydroindazole CH groups (~1.5–2.5 ppm). IR spectroscopy confirms carboxamide C=O stretches (~1650–1680 cm) .
Q. How is the purity and identity of the compound validated during synthesis?
- Analytical Techniques :
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : - and -NMR to confirm regiochemistry (e.g., indole C3 substitution vs. N1 alkylation). Mass spectrometry (ESI-MS) for molecular ion verification .
- Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) to resolve ambiguous stereochemistry .
Q. What preliminary biological assays are recommended for evaluating this compound?
- In Vitro Screening :
- Enzyme Inhibition : Test against targets like indolethylamine-N-methyltransferase (INMT) using radiometric assays with -methyl-S-adenosylmethionine as a cofactor .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Key Variables :
- Catalyst Loading : Increase Pd/C catalyst (e.g., 10% w/w) in hydrogenation steps to reduce reaction time (e.g., nitro to amine reduction in ) .
- Solvent Systems : Replace acetic acid with mixed solvents (e.g., THF/MeOH) to improve intermediate solubility and reduce byproduct formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) instead of recrystallization for higher recovery of polar intermediates .
Q. How to resolve contradictions between in vitro and in vivo pharmacological data?
- Case Study : If in vitro enzyme inhibition (e.g., IC = 10 µM) does not translate to in vivo efficacy:
- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify rapid oxidative metabolism (e.g., indole ring hydroxylation) .
- Bioavailability : Modify the carboxamide group to methyl ester prodrugs (e.g., ethyl ester derivatives in ) to enhance membrane permeability .
- Structural Analogues : Compare activity of N-acetyl vs. N-alkyl variants (e.g., shows methyl groups on the propyl chain enhance INMT inhibition) .
Q. What strategies can improve selectivity for target enzymes over off-target proteins?
- Computational Design :
- Molecular Docking : Use AutoDock Vina to model interactions with INMT (PDB: 3BP1). Prioritize substituents that form hydrogen bonds with Glu and avoid hydrophobic pockets associated with off-target binding .
- SAR Studies : Synthesize analogues with substituents at the tetrahydroindazole C4 position (e.g., electron-withdrawing groups like -CF) to reduce non-specific binding .
Q. How to address low aqueous solubility in preclinical testing?
- Formulation Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
